molecular formula C24H24N4O3 B2482699 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034418-29-4

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2482699
CAS No.: 2034418-29-4
M. Wt: 416.481
InChI Key: UJQAKKJFLWFMFH-UHFFFAOYSA-N
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Description

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl group and the piperidine ring.

The final step involves the formation of the imidazolidine-2,4-dione core, which can be achieved through a cyclization reaction. This step often requires the use of a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and a base like lutidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione core can be reduced to form corresponding alcohols.

    Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperidine ring can be facilitated by alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the imidazolidine-2,4-dione core can produce corresponding alcohols.

Scientific Research Applications

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione core may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole moiety.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit various biological activities.

    Imidazolidine-2,4-dione derivatives: Compounds with a similar core structure used in medicinal chemistry.

Uniqueness

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a wide range of biological activities and applications.

Properties

IUPAC Name

1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-22(16-26-13-10-18-6-4-5-9-21(18)26)25-14-11-19(12-15-25)27-17-23(30)28(24(27)31)20-7-2-1-3-8-20/h1-10,13,19H,11-12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAKKJFLWFMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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